Minzasolmin - 1802518-92-8

Minzasolmin

Catalog Number: EVT-15208734
CAS Number: 1802518-92-8
Molecular Formula: C23H31N5OS
Molecular Weight: 425.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Minzasolmin was discovered by Neuropore Therapies and has undergone various stages of development, being licensed for co-development by UCB S.A. and Novartis Pharmaceuticals Corporation. It is classified as an antiparkinsonian drug and falls under the category of small molecules specifically designed to inhibit protein aggregation .

Synthesis Analysis

Methods and Technical Details

The synthesis of Minzasolmin (previously known as NPT200-11) involves a structure-based drug discovery approach that utilizes dynamic molecular modeling to identify specific regions of the alpha-synuclein protein for targeting. The compound was synthesized by Wuxi Apptec Co., Ltd., where its chemical purity was confirmed to exceed 95.9% through liquid chromatography-mass spectrometry (LC-MS) .

The synthesis process typically includes several steps:

  1. Formation of the thiazole ring: This is achieved through a condensation reaction involving appropriate precursors.
  2. Introduction of the piperazine moiety: This step involves functionalizing the piperazine derivative to enhance solubility and bioavailability.
  3. Final coupling with the indole-derived fragment: This critical step ensures the formation of the desired active compound.

These methods have been optimized to ensure high yields and purity, crucial for subsequent pharmacological evaluations.

Molecular Structure Analysis

Structure and Data

Minzasolmin has a complex molecular structure characterized by its unique functional groups, which contribute to its biological activity. The molecular formula is C23H31N5OS, with a molecular weight of 425.59 g/mol. Its structure includes:

  • An indole ring that contributes to its ability to penetrate biological membranes.
  • A thiazole ring that plays a role in binding interactions with alpha-synuclein.
  • A piperazine group that enhances solubility and bioavailability.

The compound exists as a single enantiomer (the R-enantiomer), which has been purified from its racemic mixture, thereby optimizing its pharmacokinetic properties .

Chemical Reactions Analysis

Reactions and Technical Details

Minzasolmin primarily acts through its interaction with alpha-synuclein to inhibit its aggregation. The mechanism involves:

  • Binding to membrane-bound oligomers of alpha-synuclein, preventing their further aggregation into toxic fibrils.
  • Increasing the flexibility of the alpha-synuclein protein, which disrupts its ability to embed into cell membranes and form toxic pores .

In vitro studies have demonstrated that Minzasolmin effectively reduces oligomer formation in cellular models, supporting its potential therapeutic role in mitigating neurodegeneration associated with Parkinson's disease.

Mechanism of Action

Process and Data

The mechanism of action for Minzasolmin is distinct from traditional aggregation inhibitors. It specifically targets the oligomeric state of alpha-synuclein at lipid membranes, preventing toxic conformer formation while promoting degradation pathways for misfolded proteins. This specificity allows for effective modulation of alpha-synuclein dynamics without broadly inhibiting all forms of protein aggregation .

Key findings from studies indicate:

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Minzasolmin exhibits several notable physical and chemical properties:

  • Appearance: Solid form under standard conditions.
  • Solubility: Highly soluble in organic solvents; moderate solubility in water.
  • Stability: Stable under physiological conditions, with a favorable profile for oral administration.

Additional relevant data includes:

  • Melting Point: Specific melting point data is not widely published but can be inferred from related compounds.
  • Log P: Indicates good permeability across biological membranes, essential for central nervous system penetration.

These properties are critical for ensuring effective delivery and action within the brain .

Applications

Scientific Uses

Minzasolmin is currently under clinical investigation for its potential use in treating Parkinson's disease. Its primary application lies in modifying disease progression by targeting early-stage misfolding events of alpha-synuclein. Preclinical studies have shown promising results in reducing pathology associated with Parkinson's disease models, including improvements in motor function and reductions in neuroinflammation .

Ongoing research aims to further elucidate its efficacy across various stages of Parkinson's disease and related disorders, potentially expanding its therapeutic applications beyond just symptomatic relief to more comprehensive disease-modifying strategies .

Molecular Mechanisms of α-Synuclein Aggregation Inhibition

Modulation of Membrane-Bound Oligomer Dynamics

Minzasolmin selectively targets membrane-associated oligomeric forms of α-synuclein, which represent crucial intermediates in the aggregation pathway. Biophysical studies using solution NMR and chemical cross-linking mass spectrometry (XL-MS) reveal that Minzasolmin binds to a limited ensemble of membrane-bound oligomeric conformations, altering their rigidity and membrane interactions [1] [2]. This binding induces a conformational shift that destabilizes oligomeric seeds, effectively preventing their capacity to initiate larger aggregates.

Key to this mechanism is the compound's ability to displace pathological oligomers from lipid bilayers. Recent microfluidics-based assays demonstrate that α-synuclein oligomers exhibit up to 150-fold higher affinity for curved lipid membranes compared to monomers [5]. By competitively binding to these oligomers, Minzasolmin reverses their membrane displacement effects, thereby preserving physiological monomer-membrane interactions essential for synaptic vesicle recycling.

Table 1: Membrane Binding Dynamics of α-Synuclein Species

α-Synuclein FormMembrane Binding AffinityEffect of Minzasolmin
Monomeric (MαS)Low (Baseline)No direct effect
Oligomeric (OαS)150x higher than MαSDisplacement from membrane
Membrane-bound OαSStabilizes pathological seedsConformational destabilization

Disruption of Fibril Growth and Toxic Pore Formation

By targeting early oligomerization events, Minzasolmin indirectly suppresses fibril elongation and the formation of β-sheet-rich aggregates. In the Line 61 transgenic mouse model (overexpressing human wild-type ASYN), treatment with Minzasolmin significantly reduced proteinase K-resistant ASYN inclusions in cortical, hippocampal, and striatal regions [1] [4]. This reduction in insoluble aggregates occurred dose-dependently at 1 mg/kg and 5 mg/kg doses, indicating direct interference with fibril maturation.

Minzasolmin further mitigates membrane disruption caused by oligomeric pores. Oligomeric α-synuclein forms annular structures that embed into lipid membranes, creating ion-permeable channels that disrupt cellular homeostasis. Through its action on membrane-bound oligomers, Minzasolmin prevents the structural reorganization required for pore formation, thereby preserving membrane integrity and preventing calcium dysregulation and mitochondrial dysfunction [1] [5]. Unlike non-specific aggregation inhibitors, this mechanism operates at substoichiometric concentrations due to Minzasolmin's precise targeting of transient oligomeric intermediates [2].

Stabilization of Soluble α-Synuclein Monomers

Minzasolmin promotes the reversion of oligomers to monomers, increasing the pool of non-pathological α-synuclein. Biophysical evaluations confirm that the compound displaces membrane-bound oligomeric ASYN, returning it to a soluble monomeric state [1]. This action maintains the dynamic equilibrium between monomeric and multimeric ASYN forms without depleting functionally essential monomers.

Crucially, immunohistochemistry studies in transgenic models show reduced ASYN immunolabeling with the SYN-1 antibody (which detects both monomers and aggregates), but no evidence of reduced soluble monomeric ASYN [2]. This indicates Minzasolmin's mechanism specifically depletes pathological multimers while preserving physiological monomers. The compound achieves this by stabilizing the intrinsically disordered structure of monomeric ASYN, preventing its misfolding into β-sheet-rich states prone to aggregation [1] [8].

Table 2: Minzasolmin's Effects on α-Synuclein Pathology in Preclinical Models

Pathological MarkerReduction at 1 mg/kgReduction at 5 mg/kgBrain Region
Total ASYN (SYN-1 labeling)15-20%*30-40%*Cortex
Proteinase K-resistant ASYN35-40%*40-45%*Striatum
Glial fibrillary acidic protein (GFAP)25-30%*35-40%*Hippocampus

*Statistically significant reductions vs. vehicle-treated transgenic controls (p<0.05–0.0001) [1] [4]

Preclinical Validation of Molecular Mechanisms

The efficacy of Minzasolmin's tripartite mechanism is demonstrated through comprehensive preclinical studies:

  • Correlative Functional Improvements: In Line 61 transgenic mice, reduced ASYN pathology directly correlated with improved motor function. Negative Pearson correlations (r = -0.62 to -0.79, p<0.001) were observed between ASYN burden and round beam test scores, demonstrating that decreased pathology predicts functional recovery [1] [4].

  • Downstream Protective Effects: Beyond direct ASYN modulation, Minzasolmin normalized striatal dopamine transporter (DAT) levels and reduced neuroinflammatory markers like GFAP, indicating broader neuroprotective effects secondary to ASYN misfolding inhibition [1].

  • Mechanistic Distinction from Other Inhibitors: Unlike fibril-disrupting compounds (e.g., Anle138b) or expression reducers (e.g., Buntanetap), Minzasolmin uniquely targets membrane-bound oligomeric intermediates. This specificity enables efficacy at low nanomolar concentrations despite transient target engagement [2] [7].

Table 3: Comparative Mechanisms of α-Synuclein-Targeting Compounds

CompoundPrimary MechanismTherapeutic Class
MinzasolminMembrane oligomer displacementMisfolding inhibitor
PrasinezumabExtracellular aggregate clearanceMonoclonal antibody
ACI-7104.056Active immunotherapyVaccine
BuntanetapSNCA mRNA translation suppressionProtein expression modulator
Anle138bFibril destabilizationAggregation inhibitor

[Sources: citation:7] [10]

The molecular precision of Minzasolmin represents a paradigm shift in targeting synucleinopathies. By intervening at the earliest membrane-associated oligomerization phase, it addresses a critical pathological trigger while preserving physiological α-synuclein function. This accounts for its efficacy in reducing multiple PD-relevant endpoints in preclinical models, from ASYN pathology to motor dysfunction [1] [8]. Ongoing research aims to further elucidate the structural basis of its target specificity through high-resolution models of membrane-bound ASYN oligomers [2].

Properties

CAS Number

1802518-92-8

Product Name

Minzasolmin

IUPAC Name

N-[(2R)-1-(1H-indol-3-yl)hexan-2-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carboxamide

Molecular Formula

C23H31N5OS

Molecular Weight

425.6 g/mol

InChI

InChI=1S/C23H31N5OS/c1-3-4-7-18(14-17-15-24-20-9-6-5-8-19(17)20)26-22(29)21-16-25-23(30-21)28-12-10-27(2)11-13-28/h5-6,8-9,15-16,18,24H,3-4,7,10-14H2,1-2H3,(H,26,29)/t18-/m1/s1

InChI Key

GDFWCSZNQVAQGR-GOSISDBHSA-N

Canonical SMILES

CCCCC(CC1=CNC2=CC=CC=C21)NC(=O)C3=CN=C(S3)N4CCN(CC4)C

Isomeric SMILES

CCCC[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C3=CN=C(S3)N4CCN(CC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.